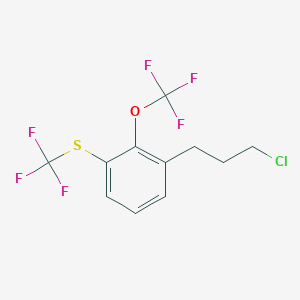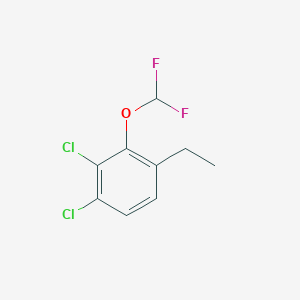
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . The reaction conditions often require the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
科学的研究の応用
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:
作用機序
The mechanism of action of 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)-4,5-dicyanoimidazole: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-(Trifluoromethyl)isonicotinic acid: Another trifluoromethyl-containing compound with distinct chemical properties and uses.
Uniqueness
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile is unique due to its combination of the trifluoromethyl group and the imidazole ring, which imparts specific electronic and steric properties. These properties make it particularly useful in applications requiring high stability and reactivity, such as in pharmaceuticals and advanced materials .
特性
分子式 |
C6HF3N4 |
|---|---|
分子量 |
186.09 g/mol |
IUPAC名 |
2-(trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C6HF3N4/c7-6(8,9)5-12-3(1-10)4(2-11)13-5/h(H,12,13) |
InChIキー |
MBVGJZDLUQNERS-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(N=C(N1)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



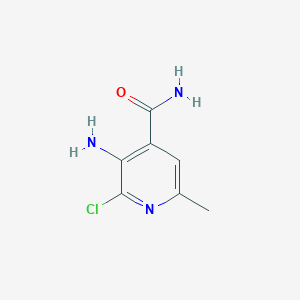
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14051503.png)

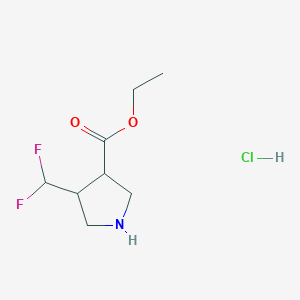
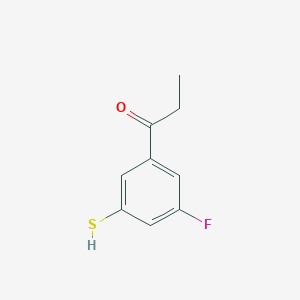
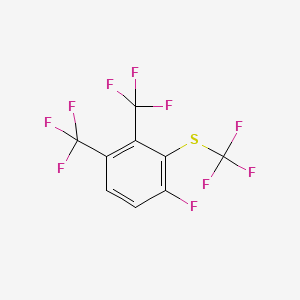
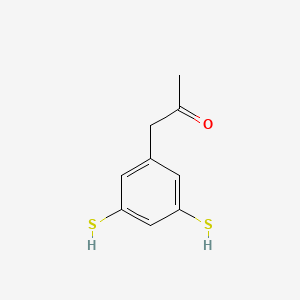
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)
![1,2-Pyrrolidinedicarboxamide,N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-,(2R)-](/img/structure/B14051550.png)

